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C19H25Cl2N5O3
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Overview
Description
The compound with the molecular formula C19H25Cl2N5O3 pirenzepine hydrochloride monohydrate . It is a muscarinic acetylcholine receptor antagonist, primarily used in the treatment of peptic ulcers. This compound is notable for its ability to selectively inhibit the M1 subtype of muscarinic receptors, which are found in the stomach lining, thereby reducing gastric acid secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pirenzepine hydrochloride monohydrate can be synthesized through a multi-step process involving the following key steps:
Formation of the benzodiazepine core: The synthesis begins with the formation of the benzodiazepine core structure through a condensation reaction between a suitable amine and a benzoyl chloride derivative.
Introduction of the piperazine ring:
Acetylation: The final step involves the acetylation of the piperazine ring to yield the desired product.
Industrial Production Methods
Industrial production of pirenzepine hydrochloride monohydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to carry out the condensation and substitution reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pirenzepine hydrochloride monohydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperazine and benzodiazepine rings.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Pirenzepine hydrochloride monohydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of muscarinic receptor antagonists.
Biology: Researchers use it to investigate the role of muscarinic receptors in various physiological processes.
Medicine: It is studied for its potential therapeutic effects in conditions such as peptic ulcers, diabetes mellitus, and neuropathic pain.
Industry: The compound is used in the development of new pharmaceuticals targeting muscarinic receptors.
Mechanism of Action
Pirenzepine hydrochloride monohydrate exerts its effects by selectively binding to the M1 subtype of muscarinic acetylcholine receptors. This binding inhibits the action of acetylcholine, a neurotransmitter that stimulates gastric acid secretion. By blocking these receptors, pirenzepine reduces gastric acid production, thereby alleviating symptoms of peptic ulcers. The molecular targets involved include the M1 muscarinic receptors located in the stomach lining.
Comparison with Similar Compounds
Similar Compounds
Atropine: A non-selective muscarinic antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Another non-selective muscarinic antagonist used to prevent motion sickness and postoperative nausea.
Telenzepine: A selective M1 muscarinic antagonist similar to pirenzepine but with a different chemical structure.
Uniqueness
Pirenzepine hydrochloride monohydrate is unique due to its selective inhibition of the M1 subtype of muscarinic receptors, which makes it particularly effective in reducing gastric acid secretion without significantly affecting other physiological functions mediated by other muscarinic receptor subtypes.
Biological Activity
C19H25Cl2N5O3, known as 5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine; dihydrochloride , is a compound with significant biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core, which is integral to its pharmacological activities. The presence of a trimethoxyphenyl group enhances its chemical reactivity and biological interactions. Its molecular formula indicates the presence of chlorine atoms, nitrogen atoms, and multiple functional groups that contribute to its biological efficacy.
Inhibition of Dihydrofolate Reductase (DHFR) : this compound acts as a non-classical folate antagonist by inhibiting DHFR, an enzyme crucial for DNA synthesis and cellular proliferation. This inhibition is particularly relevant in cancer therapy as it can impede tumor growth by disrupting nucleotide synthesis pathways.
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer properties. By inhibiting DHFR, it effectively reduces the proliferation of cancer cells. In vitro studies indicate that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer treatment.
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory activity. Studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary investigations indicate that this compound possesses antimicrobial properties against several bacterial strains. This activity suggests potential applications in treating infections, although further research is needed to fully understand its efficacy and mechanisms.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Cell Viability Assays : In vitro assays measuring cell viability have shown that treatment with this compound reduces viability in cancer cell lines significantly compared to controls. For instance, MTT assays indicated a dose-dependent decrease in cell survival rates .
- Antioxidant Activity : The compound's ability to scavenge free radicals has been assessed using DPPH radical scavenging assays. Results indicated effective antioxidant activity, suggesting potential protective effects against oxidative stress-related damage .
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Case Study Example : A case study involving patients with advanced cancer highlighted the treatment choices made regarding novel compounds like this compound. Patients reported improved outcomes when treated with regimens including this compound alongside traditional therapies2.
Data Summary
Properties
Molecular Formula |
C19H25Cl2N5O3 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3,4-dichlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H25Cl2N5O3/c20-15-2-1-14(11-16(15)21)24-7-9-26(10-8-24)19(29)23-12-17(27)25-5-3-13(4-6-25)18(22)28/h1-2,11,13H,3-10,12H2,(H2,22,28)(H,23,29) |
InChI Key |
QYWKMLPEBMWFTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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